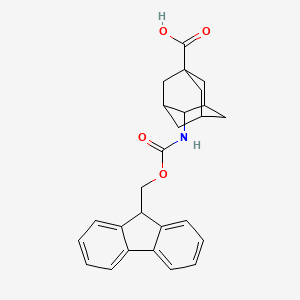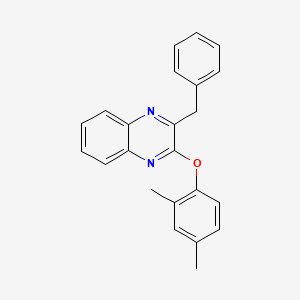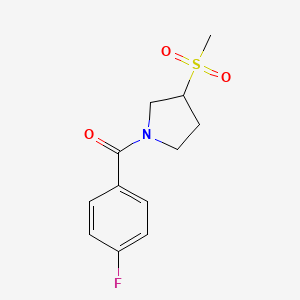![molecular formula C21H23N3O4S B2639079 Methyl 4-(((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate CAS No. 941877-30-1](/img/structure/B2639079.png)
Methyl 4-(((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a thioether (R-S-R’) group and a benzoate ester group (C6H5CO2R).
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized via condensation reactions, using reagents like hydrazonoyl halides . The presence of a thioether group suggests a possible reaction involving an alkyl halide and a thiol.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic system. The pyrimidine ring system is a common motif in many biological molecules, such as the nucleobases cytosine, thymine, and uracil .科学的研究の応用
Synthesis and Properties
Synthesis Processes : Various compounds structurally related to Methyl 4-(((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate have been synthesized, demonstrating diverse chemical reactions and properties. For instance, amides of similar compounds were obtained through the condensation of ammonia and amines with corresponding acid chlorides, indicating potential for diverse chemical synthesis pathways (Śladowska & Zawisza, 1986).
Chemical Properties : The chemical properties of these compounds, such as solubility, reactivity, and stability, are essential for their potential applications in various scientific research fields. Studies have explored these properties, providing a foundation for further exploration and utilization in different contexts (Toplak et al., 1999).
Potential Therapeutic Applications
Antiparasitic Activity : Some derivatives have shown antiparasitic activities, particularly against organisms like Plasmodium falciparum and Leishmania infantum. This suggests potential therapeutic applications in treating diseases caused by these parasites (Azas et al., 2003).
Herbicidal Use : Certain compounds structurally related have been used as herbicidal ingredients, indicating potential agricultural applications. Such compounds might be utilized for weed control in specific crops, showcasing their utility in agronomy (Yang et al., 2008).
Research in Chemical Synthesis
Heterocyclic System Synthesis : The use of related compounds in the synthesis of various heterocyclic systems has been explored. This is significant for developing new chemicals with potential applications in pharmacology, materials science, and other areas (Selič et al., 1997).
Chemical Reactions and Stability Studies : Investigations into the thermal stability and reaction patterns of these compounds under different conditions contribute to the understanding of their behavior in various environments. This knowledge is crucial for their application in diverse scientific and industrial processes (Salih & Al-Sammerrai, 1986).
作用機序
特性
IUPAC Name |
methyl 4-[(1,3-dimethyl-2,4-dioxo-6-propylpyrido[2,3-d]pyrimidin-5-yl)sulfanylmethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-5-6-15-11-22-18-16(19(25)24(3)21(27)23(18)2)17(15)29-12-13-7-9-14(10-8-13)20(26)28-4/h7-11H,5-6,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOJIUKJXSHOMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C2C(=C1SCC3=CC=C(C=C3)C(=O)OC)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

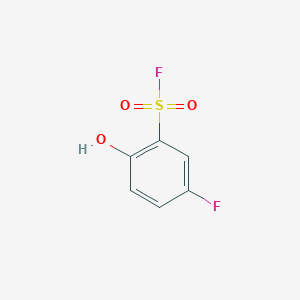

![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-phenylpropyl)acetamide](/img/no-structure.png)
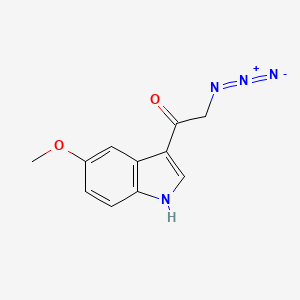
![2,2-Dimethyl-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one](/img/structure/B2639005.png)


![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)methanesulfonamide](/img/structure/B2639008.png)
![6-Bromo-3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2639010.png)

![N'-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-methylbenzohydrazide](/img/structure/B2639014.png)
